

A Technical Guide to the Solubility of Piperitol in Organic Solvents

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This technical guide provides a comprehensive overview of the solubility of **piperitol**, a monoterpenoid alcohol, in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, analysis, and process development. This document presents quantitative solubility data, details on experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow.

Quantitative Solubility Data

The solubility of **piperitol** has been determined in numerous organic solvents at 25°C. The following table summarizes this quantitative data, offering a comparative reference for solvent selection in various research and development applications.



| Solvent Category | Solvent Name | Solubility @ 25°C (g/L) |
|--------------------------|-------------------------|-------------------------|
| Alcohols | Methanol | 1231.79[1] |
| Ethanol | 1304.45[1] | |
| n-Propanol | 936.34[1] | _ |
| Isopropanol | 1078.05[1] | _ |
| n-Butanol | 874.54[1] | _ |
| Isobutanol | 524.43[1] | _ |
| Ketones | Acetone | 543.9[1][2] |
| 2-Butanone (MEK) | 407.8[1] | |
| Cyclopentanone | 550.19[1] | _ |
| 2-Pentanone | 364.24[1] | _ |
| Esters | Methyl Acetate | 336.43[1] |
| Ethyl Acetate | 371.92[1][2] | |
| Ethers | Diethyl Ether | |
| Tetrahydrofuran (THF) | 1752.29[1] | |
| 1,4-Dioxane | 1331.23[1] | _ |
| Cyclopentyl Methyl Ether | 438.49[1] | _ |
| Hydrocarbons | Toluene | 211.81[1] |
| o-Xylene | 113.68[1] | |
| m-Xylene | 141.09[1] | _ |
| p-Xylene | 131.99[1] | _ |
| n-Octane | 46.64[1] | _ |
| Nitriles | Acetonitrile | 882.82[1] |
| Amides | Dimethylformamide (DMF) | 327.51[1] |



| Formamide | 142.2[1] | |
|----------------------|---------------------------|------------|
| Chlorinated Solvents | Dichloromethane | Soluble[2] |
| Chloroform | Soluble[2] | _ |
| Chlorobenzene | 253.64[1] | |
| Other Solvents | Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Formic Acid | 106.74[1] | _ |
| Anisole | 164.37[1] | |
| gamma-Butyrolactone | 520.8[1] | _ |
| 1-Methoxy-2-propanol | 423.74[1] | |
| Dimethyl Carbonate | 54.33[1] | _ |
| Aqueous | Water | 0.89[1] |

Note: Qualitative data ("Soluble") indicates that **piperitol** dissolves in the solvent, but specific quantitative values were not provided in the cited sources.[2]

Experimental Protocols for Solubility Determination

The determination of thermodynamic, or equilibrium, solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method is widely regarded as the gold standard for its reliability in measuring equilibrium solubility.[3]

The Shake-Flask Method

This method is based on achieving a saturated solution of the compound in a specific solvent, which is in equilibrium with the undissolved solid phase.[3][4]

Materials and Equipment:

- Piperitol (solid)
- Selected organic solvent

Foundational & Exploratory



- Stoppered flasks or vials (e.g., glass scintillation vials)
- Orbital shaker or thermomixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or other solvent-compatible material)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Gas
 Chromatography (GC) system for concentration analysis

Detailed Protocol:

- Preparation: Add an excess amount of solid **piperitol** to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[3]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker or incubator.
 Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] Kinetic solubility studies can help determine the necessary time to reach this equilibrium.[6]
- Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle.[3] For a more complete separation, centrifuge the samples at high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant should be filtered immediately using a syringe filter chemically compatible with the solvent.
- Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
- Quantification: Analyze the concentration of **piperitol** in the diluted sample using a calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC.



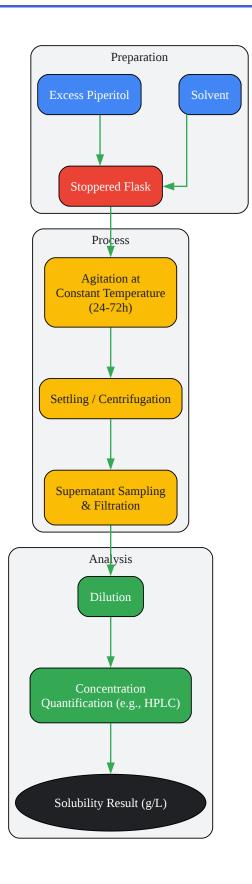
• Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of g/L or mol/L.

A miniaturized version of this method can be employed for early drug discovery phases where the amount of available compound is limited, using solvent volumes as low as 0.5–2 mL.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining **piperitol** solubility.





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Caption: Workflow for the Shake-Flask Solubility Determination Method.



Note: While **piperitol** is involved in various biological activities, no specific signaling pathways directly related to its solubility were identified in the provided search results.

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